1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position and an azetidine-3-carboxamide group linked to a 2,2-dimethoxyethyl chain. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors involved in signaling pathways, such as kinases or cytochrome P450 isoforms . The azetidine ring introduces conformational rigidity, while the dimethoxyethyl group enhances solubility compared to more lipophilic analogs. Though specific pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazole-pyrimidine hybrids) are frequently explored in medicinal chemistry for antimicrobial, anticancer, or agrochemical applications .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-23-13(24-2)4-16-14(22)10-5-20(6-10)11-3-12(18-8-17-11)21-9-15-7-19-21/h3,7-10,13H,4-6H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWCWAZBLVSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CN(C1)C2=NC=NC(=C2)N3C=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Affinity and Efficacy
- Compound 41 () : The trifluoromethyl group likely improves membrane permeability and target residence time, though its pyrrole-imidazole core may limit kinase selectivity compared to the target compound’s pyrimidine-triazole system .
- N-Ethyl-triazole-thione () : The thione group enables metal coordination, making it suitable for metalloenzyme inhibition, a property absent in the target compound .
- Ethyl triazole () : Agrochemically relevant due to pyridine and triazole synergy; the target compound’s dimethoxyethyl group may reduce off-target toxicity in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
